

# c-Met-IN-10: A Technical Guide for Cancer Research Applications

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Compound of Interest		
Compound Name:	c-Met-IN-10	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **c-Met-IN-10**, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in cancer research.

### Introduction to c-Met and Its Role in Cancer

The c-Met proto-oncogene, also known as hepatocyte growth factor receptor (HGFR), encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] The binding of its only known ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are vital for cell proliferation, survival, and motility.[2]

Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[3] Aberrant c-Met activation, through mechanisms such as gene amplification, overexpression, or mutations, can drive tumor growth, angiogenesis, invasion, and metastasis.[3][4] Consequently, c-Met has emerged as a significant therapeutic target in oncology.

## c-Met-IN-10: A Potent Kinase Inhibitor



**c-Met-IN-10** is a highly potent small-molecule inhibitor of c-Met kinase.[5][6] It is identified as compound 26a in the scientific literature and has demonstrated significant potential in preclinical cancer models.[6]

### **Mechanism of Action**

**c-Met-IN-10** functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **c-Met-IN-10**, providing a clear comparison of its potency against the c-Met kinase and various cancer cell lines.

Target	IC50 Value	Assay Type
c-Met Kinase	16 nM[5][6]	Biochemical Kinase Assay

Table 1: Biochemical Potency of c-Met-IN-10

Cancer Cell Line	IC50 Value (μM)	Assay Type
A549 (Lung Carcinoma)	0.56[5][6]	Cell Viability Assay
H460 (Large Cell Lung Cancer)	1.59[5][6]	Cell Viability Assay
HT-29 (Colorectal Adenocarcinoma)	~1.0 (estimated from literature) [5][6]	Cell Viability Assay

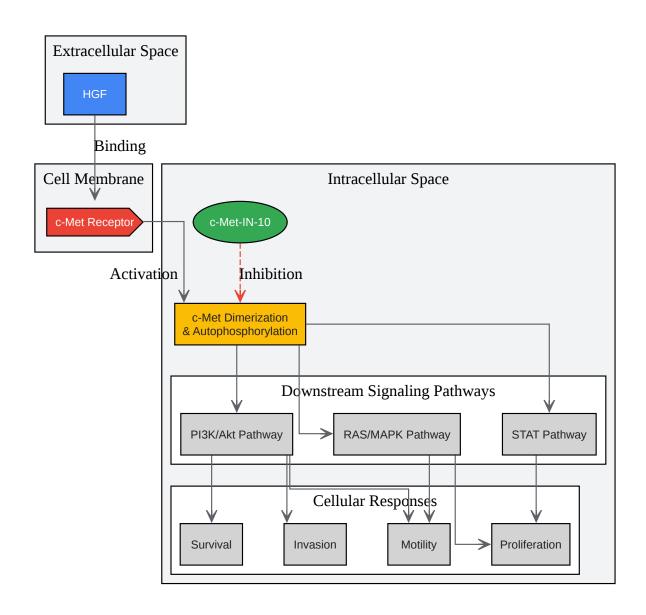
Table 2: Cellular Potency of **c-Met-IN-10** in Cancer Cell Lines

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of **c-Met-IN-10**. The following diagrams, generated using the



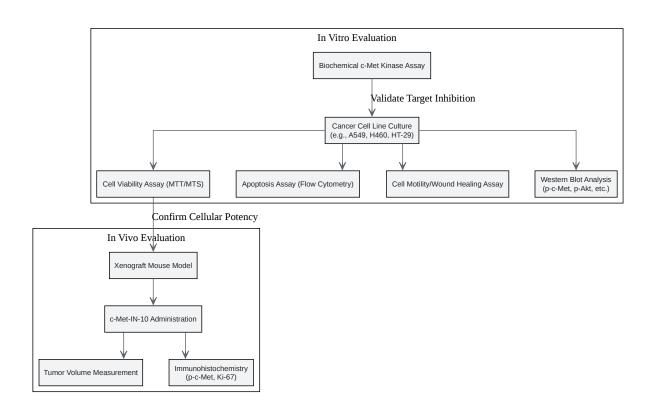
DOT language for Graphviz, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.



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Caption: The HGF/c-Met signaling pathway and the inhibitory action of **c-Met-IN-10**.





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